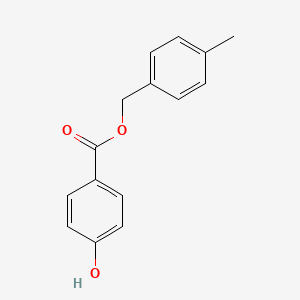![molecular formula C11H8O7 B14403198 2-[Methoxy(oxo)acetyl]benzene-1,3-dicarboxylic acid CAS No. 89441-54-3](/img/structure/B14403198.png)
2-[Methoxy(oxo)acetyl]benzene-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Methoxy(oxo)acetyl]benzene-1,3-dicarboxylic acid is an aromatic compound with a benzene ring substituted with a methoxy(oxo)acetyl group and two carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methoxy(oxo)acetyl]benzene-1,3-dicarboxylic acid typically involves the acylation of benzene derivatives. One common method is the Friedel-Crafts acylation, where benzene reacts with an acid chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) . The reaction conditions often require anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Methoxy(oxo)acetyl]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives .
Applications De Recherche Scientifique
2-[Methoxy(oxo)acetyl]benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-[Methoxy(oxo)acetyl]benzene-1,3-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups can participate in various chemical reactions, influencing biological pathways and processes. For example, the methoxy(oxo)acetyl group may interact with nucleophiles, while the carboxylic acid groups can form hydrogen bonds or ionic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalic acid: A benzene ring with two carboxylic acid groups in the ortho position.
Isophthalic acid: A benzene ring with two carboxylic acid groups in the meta position.
Terephthalic acid: A benzene ring with two carboxylic acid groups in the para position.
Uniqueness
2-[Methoxy(oxo)acetyl]benzene-1,3-dicarboxylic acid is unique due to the presence of the methoxy(oxo)acetyl group, which imparts distinct chemical properties and reactivity compared to other dicarboxylic acids. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
89441-54-3 |
|---|---|
Formule moléculaire |
C11H8O7 |
Poids moléculaire |
252.18 g/mol |
Nom IUPAC |
2-(2-methoxy-2-oxoacetyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C11H8O7/c1-18-11(17)8(12)7-5(9(13)14)3-2-4-6(7)10(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |
Clé InChI |
MIYGCNLKTNTLFP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=O)C1=C(C=CC=C1C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphanium perchlorate](/img/structure/B14403115.png)
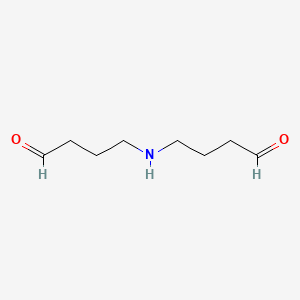
![4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14403130.png)
![3-Bromo-5-nitro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14403134.png)


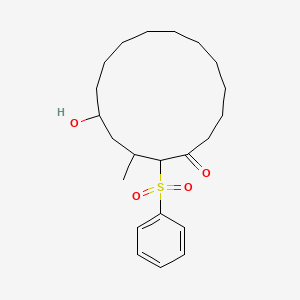
![Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate](/img/structure/B14403153.png)
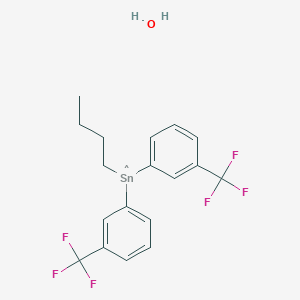
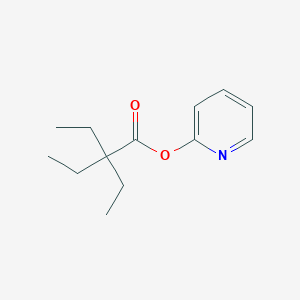

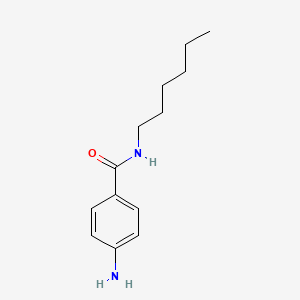
![3H-Indolium, 1-methyl-3-[(3-methyl-2(3H)-thiazolylidene)hydrazono]-2-phenyl-, acetate](/img/structure/B14403175.png)
